A Comprehensive Technical Guide to the Chemical Properties of 5-Methoxyisoquinoline
A Comprehensive Technical Guide to the Chemical Properties of 5-Methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Methoxyisoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid bicyclic framework and the presence of a basic nitrogen atom provide a versatile template for molecular design, enabling a wide range of biological activities.[3] Within this esteemed class of compounds, 5-Methoxyisoquinoline emerges as a particularly valuable building block for medicinal chemists and materials scientists. The strategic placement of the methoxy group at the C5 position significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, making it a key intermediate in the synthesis of complex molecular architectures with tailored functions.[4] This guide offers an in-depth exploration of the chemical properties of 5-Methoxyisoquinoline, providing a foundation for its effective utilization in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's fundamental properties is paramount for its successful application. This section details the physicochemical and spectroscopic data for 5-Methoxyisoquinoline.
Table 1: Physicochemical Properties of 5-Methoxyisoquinoline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | [5] |
| Molecular Weight | 159.18 g/mol | [5] |
| Appearance | Not explicitly found, typically a solid or oil | |
| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 108.4 ± 10.1 °C | [6] |
| LogP | 1.87 | [6] |
| CAS Number | 90806-58-9 | [5] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of 5-Methoxyisoquinoline. The following data represent the characteristic spectral features of the molecule. Note: Experimental spectral data for 5-Methoxyisoquinoline was not explicitly found in the search results. The following are predicted values and typical ranges based on related structures.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methoxyisoquinoline is expected to show distinct signals for the aromatic protons and the methoxy group. Protons on the isoquinoline ring typically resonate between 7.0 and 9.0 ppm.[7] The methoxy protons (-OCH₃) would appear as a sharp singlet, typically around 3.7 to 4.0 ppm.[7] The precise chemical shifts and coupling constants are influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons in isoquinoline derivatives generally appear in the range of 100-160 ppm. The carbon of the methoxy group is expected to have a chemical shift in the range of 55-62 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the functional groups present. Key absorptions for 5-Methoxyisoquinoline would include:
-
Aromatic C-H stretch: 3100–3000 cm⁻¹[9]
-
Aliphatic C-H stretch (from methoxy group): 3000–2850 cm⁻¹[9]
-
C=C and C=N stretching (aromatic ring): 1600–1400 cm⁻¹[9]
-
C-O stretch (methoxy ether): 1320–1000 cm⁻¹ (likely a strong band)[9]
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, 5-Methoxyisoquinoline would exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (159.18).[10] Fragmentation patterns would likely involve the loss of a methyl group (•CH₃) from the methoxy moiety, leading to a significant peak at m/z 144, or the loss of a formyl radical (•CHO), resulting in a peak at m/z 130.
Table 2: Predicted Key Spectroscopic Data for 5-Methoxyisoquinoline
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aromatic Protons | 7.0 - 9.0 ppm |
| Methoxy Protons (-OCH₃) | ~3.7 - 4.0 ppm (singlet) | |
| ¹³C NMR | Aromatic Carbons | 100 - 160 ppm |
| Methoxy Carbon (-OCH₃) | 55 - 62 ppm | |
| IR | Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ |
| C=C, C=N Stretches | 1600 - 1400 cm⁻¹ | |
| C-O Stretch | 1320 - 1000 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | ~159 |
| Fragment (M-CH₃)⁺ | ~144 |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 5-Methoxyisoquinoline are key to its utility as a chemical building block.
Synthetic Routes
Two classical and robust methods for the synthesis of the isoquinoline core, which can be adapted for 5-Methoxyisoquinoline, are the Pomeranz-Fritsch and Bischler-Napieralski reactions.
-
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization involves the reaction of a benzalaminoacetal.[11][12] For the synthesis of 5-Methoxyisoquinoline, the starting materials would be 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic cyclization.[12] The presence of the electron-donating methoxy group facilitates the cyclization under milder conditions.[11]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14] To synthesize 5-Methoxyisoquinoline, the precursor would be N-(2-(3-methoxyphenyl)ethyl)formamide. The reaction yields a 3,4-dihydroisoquinoline intermediate, which is then dehydrogenated to the aromatic isoquinoline.[13]
Chemical Reactivity
The reactivity of 5-Methoxyisoquinoline is dictated by the interplay of the electron-donating methoxy group and the electron-deficient pyridine ring.
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the electron-donating methoxy group. Substitution is expected to occur primarily at the positions ortho and para to the methoxy group, with steric hindrance influencing the regioselectivity. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution.
-
N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles, such as alkyl halides, leading to the formation of quaternary isoquinolinium salts. It can also be oxidized to the corresponding N-oxide.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of 5-Methoxyisoquinoline are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized derivatives.[4]
Application in Medicinal Chemistry and Drug Development
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[2][3] The 5-methoxy substitution can be a key determinant in the biological activity of these compounds.
Derivatives of 5-methoxyquinoline (a related scaffold) have been identified as potent inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers.[15] For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed an IC₅₀ value of 1.2 μM against EZH2.[15] This highlights the potential of the 5-methoxy substituted heterocyclic core as a starting point for the design of novel enzyme inhibitors.
The 5-methoxyisoquinoline moiety can contribute to a molecule's overall physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for drug-target interactions and pharmacokinetic profiles. Its rigid structure can also serve to orient other functional groups in a defined spatial arrangement for optimal binding to a biological target.
Experimental Protocols
Representative Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-substituted-3,4-dihydroisoquinoline (adapted for 5-Methoxyisoquinoline synthesis)
This is a generalized procedure based on the Bischler-Napieralski reaction and would require optimization for the specific synthesis of 5-Methoxyisoquinoline.
-
Amide Formation: To a solution of 2-(3-methoxyphenyl)ethylamine in a suitable solvent (e.g., dichloromethane), an acylating agent (e.g., formic acid or its derivative for an unsubstituted C1) is added, often in the presence of a coupling agent or after conversion to an acid chloride. The reaction is stirred until completion to yield N-(2-(3-methoxyphenyl)ethyl)formamide.
-
Cyclization: The dried amide is dissolved in a dehydrating agent such as phosphorus oxychloride (POCl₃). The mixture is heated under reflux for several hours.[13]
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and basified with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to neutralize the excess acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 3,4-dihydro-5-methoxyisoquinoline is then purified, typically by column chromatography.
-
Aromatization: The resulting dihydroisoquinoline can be aromatized to 5-Methoxyisoquinoline using a suitable oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent.
Safety, Handling, and Storage
Hazard Identification: While a specific safety data sheet for 5-Methoxyisoquinoline was not found, related methoxy-substituted quinolines and isoquinolines are classified with the following hazards:
-
Acute oral, dermal, and inhalation toxicity (Category 4).[6][11]
-
Specific target organ toxicity (single exposure), may cause respiratory irritation.[6]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Conclusion and Future Outlook
5-Methoxyisoquinoline is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, allow for the construction of complex and diverse molecular architectures. While the isoquinoline scaffold is well-represented in numerous bioactive compounds, the specific contributions and applications of the 5-methoxy substitution warrant further investigation. Future research efforts focused on the synthesis and biological evaluation of novel 5-Methoxyisoquinoline derivatives are likely to uncover new therapeutic agents and functional materials with unique and valuable properties.
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